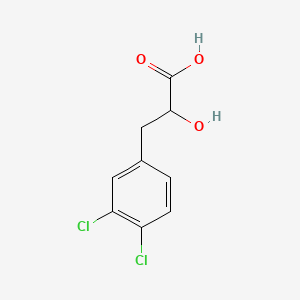

3-(3,4-Dichlorophenyl)lactic acid

Description

Contextualizing Lactic Acid Derivatives within Chemical Biology

Lactic acid (2-hydroxypropanoic acid) is a fundamental chiral molecule ubiquitous in biological systems, primarily known for its role in anaerobic metabolism. researchgate.netchemicalbook.com Beyond its immediate metabolic functions, the lactic acid scaffold serves as a versatile platform in chemical biology and medicinal chemistry. researchgate.netmdpi.com Its derivatives, particularly aryl lactic acids like 3-phenyllactic acid (PLA), are recognized for a variety of biological activities, including antimicrobial and plant growth-regulating properties. nih.govrug.nl

The chemical structure of lactic acid, featuring a carboxylic acid and a hydroxyl group on adjacent carbons, allows for diverse chemical modifications. researchgate.net In biochemical research, derivatives of lactic acid are investigated for their potential to act as enzyme inhibitors, signaling molecules, or building blocks for more complex bioactive compounds. nih.gov For instance, 3-phenyllactic acid, produced by lactic acid bacteria, has been shown to inhibit biofilm formation in pathogenic bacteria. nih.gov The study of such derivatives helps to elucidate metabolic pathways and to develop new therapeutic agents. The investigation of structurally related molecules, such as β-(3,4-dihydroxyphenyl)lactic acid (Danshensu), has revealed effects on oxidative stress, further highlighting the potential of this class of compounds. nih.govnih.gov

Significance of Dichlorophenyl Moieties in Synthetic and Biological Entities

The introduction of halogen atoms, particularly chlorine, into organic molecules is a common strategy in drug discovery and chemical biology. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The dichlorophenyl moiety, specifically, is a structural feature found in numerous synthetic compounds designed for biological investigation.

The presence of two chlorine atoms on the phenyl ring creates a strong electron-withdrawing effect, which can influence the acidity and reactivity of nearby functional groups. This modification is often used to create analogues of known bioactive molecules to probe structure-activity relationships. For example, the synthesis of halogenated phenylacetic acid derivatives has been pursued to develop aldose reductase inhibitors and progesterone (B1679170) receptor antagonists. nih.govnih.gov The substitution pattern of the chlorine atoms on the aromatic ring is crucial, as it can dictate the molecule's conformation and its ability to fit into the binding pockets of proteins and other biological macromolecules. Research into compounds like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid has led to the creation of various heterocyclic compounds with potential biological activities.

Rationale for In-Depth Academic Investigation of 3-(3,4-Dichlorophenyl)lactic acid

The academic interest in this compound stems from the convergence of the principles outlined above. The compound combines the core structure of lactic acid, a known biologically relevant scaffold, with a dichlorophenyl group, a moiety known to impart significant changes to molecular properties. The rationale for its synthesis and study is rooted in the exploration of structure-activity relationships by creating a halogenated analogue of other biologically active phenyllactic acids.

The synthesis of related compounds, such as β-(4-chlorophenyl)lactic acid, has been undertaken to create derivatives of the natural product Danshensu, with the goal of developing new pharmacological agents. scispace.comwepub.org By replacing the hydroxyl groups of Danshensu with chlorine atoms, researchers can investigate the role of electronic and steric effects on biological activity. Therefore, this compound represents a logical target for synthesis in research programs aimed at discovering new enzyme inhibitors, receptor modulators, or antimicrobial agents. Its study allows for a systematic evaluation of how dichlorination at the 3 and 4 positions of the phenyl ring impacts the biological profile of the phenyllactic acid framework.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid |

| CAS Number | 68921-93-7 |

| Molecular Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 235.06 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)O)Cl)Cl |

| InChI Key | QREPBOPOIRZWDG-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

68921-93-7 |

|---|---|

Molecular Formula |

C9H8Cl2O3 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

QREPBOPOIRZWDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Approaches for 3 3,4 Dichlorophenyl Lactic Acid

Chemical Synthesis Pathways for Aryl-Substituted Lactic Acids

The chemical synthesis of aryl-substituted lactic acids, including the dichlorophenyl variant, often involves multi-step processes starting from commercially available materials. These pathways are designed to be efficient, cost-effective, and produce high yields.

Stereoselective and Regioselective Synthesis Strategies for Halogenated Lactic Acid Analogues

The synthesis of halogenated lactic acid analogues often requires precise control over stereochemistry and regiochemistry. For instance, the synthesis of β-(4-chlorophenyl)lactic acid has been achieved through a four-step reaction sequence: Knoevenagel condensation, oxazolone (B7731731) ring-opening, hydrolysis, and Clemmensen reduction, starting from 4-chlorobenzaldehyde. scispace.comwepub.org This method offers the advantages of readily available starting materials, a straightforward process, and mild reaction conditions. scispace.comwepub.org

Strategies for achieving stereoselectivity are crucial in the synthesis of chiral molecules. While not specifically detailed for 3-(3,4-Dichlorophenyl)lactic acid in the provided context, general approaches for stereoselective synthesis include the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution. researchgate.net For example, Jacobsen's kinetic resolution and Sharpless asymmetric epoxidation are key steps in the stereoselective synthesis of other complex molecules. researchgate.net The regioselective introduction of halogens is another critical aspect. Vanadium-dependent chloroperoxidases have been identified for their ability to perform regioselective halogenation on complex organic molecules. chemrxiv.org

Exploration of Novel Catalytic Systems for Dichlorophenyl Lactic Acid Formation

Research into novel catalytic systems aims to improve the efficiency and environmental footprint of synthetic routes. A notable development is the use of Pd/C catalysts in the reduction step of synthesizing β-(3,4-dihydroxyphenyl)lactic acid, replacing the more toxic Zn/Hg catalysts. asianpubs.org This method achieved a high product yield of 99.7% under optimized conditions. asianpubs.org While this example pertains to a dihydroxyphenyl analogue, the principle of employing heterogeneous catalysts like Pd/C could be applicable to the synthesis of dichlorophenyl lactic acid to enhance safety and sustainability.

The synthesis of lactic acid from dihydroxyacetone, a glycerol (B35011) derivative, has been demonstrated using alkaline-earth metal hydroxides like Ca(OH)₂ and Ba(OH)₂. rsc.org This approach, operating under mild conditions, yielded up to 59% lactic acid with Ca(OH)₂. rsc.org This highlights the potential for exploring alternative, readily available catalysts for lactic acid and its derivatives.

Enzymatic Synthesis and Biotransformation Routes

Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. Enzymes and microbial systems are increasingly being explored for the production of substituted lactic acids, providing high enantiopurity and yields under mild conditions.

Application of L-Lactate Dehydrogenase and D-Lactate Dehydrogenase in Stereospecific Production of Substituted Lactic Acids

Lactate (B86563) dehydrogenase (LDH) enzymes are pivotal in the stereospecific production of lactic acid. Both L-lactate dehydrogenase (L-LDH) and D-lactate dehydrogenase (D-LDH) are widely used to produce enantiopure L-lactic acid and D-lactic acid, respectively. nih.gov The process typically involves the reduction of a pyruvate (B1213749) precursor. nih.gov The stereospecificity of the final product is dictated by the choice of the LDH enzyme. nih.gov

For example, enantiopure D- and L-lactic acid-d4 have been synthesized from sodium pyruvate-d3 using D-LDH and L-LDH. nih.gov This enzymatic approach is well-established and can be coupled with in-situ cofactor regeneration systems to improve efficiency. nih.gov In one study, a D-LDH from Lactobacillus delbrueckii was characterized and showed high specific activity and stability, making it suitable for industrial applications. nih.gov Another system utilized visible light photosensitization of zinc porphyrin to drive the LDH-catalyzed production of lactic acid from pyruvic acid, achieving a 17.0% yield. nih.gov

Investigation of Biocatalytic Cascade Reactions for Aryl-Substituted Hydroxy Acid Derivatives

Biocatalytic cascade reactions, which involve multiple enzymatic steps in a single pot, are a promising strategy for synthesizing complex molecules like aryl-substituted hydroxy acids. rsc.org These cascades mimic metabolic pathways and can lead to high efficiency and selectivity. rsc.org An example of a multi-enzyme cascade involves the production of L-lactic acid from glucose using a system containing glucose dehydrogenase, dihydroxy acid dehydratase, 2-keto-3-deoxygluconic aldehyde glycol, glyceraldehyde dehydrogenase, and L-lactate dehydrogenase, without the need for ATP addition. google.com

Microbial Fermentation Systems for Analogous Lactic Acid Derivatives

Microbial fermentation is a well-established method for producing lactic acid and its derivatives. nih.gov Various microorganisms, including bacteria, fungi, and yeasts, are capable of producing lactic acid from different carbohydrate sources. nih.gov Lactic acid bacteria (LAB), such as Lactobacillus species, are the primary producers used in industrial-scale fermentation. nih.gov

Different fermentation strategies, such as batch, fed-batch, and continuous fermentation, are employed to optimize production. nih.gov For instance, fed-batch fermentation of L-lactic acid by L. rhamnosus resulted in a higher concentration and yield compared to batch fermentation. nih.gov Novel methods like electrodialysis fermentation have been developed to alleviate product inhibition, leading to a significant increase in lactic acid production by Lactobacillus delbrueckii. nih.gov

Genetically engineered microorganisms are also being developed to enhance the production of specific lactic acid isomers and to utilize a wider range of substrates. researchgate.net For example, genetically modified yeast has been used for the continuous fermentation of D-lactic acid, resulting in a dramatic improvement in carbon yield. researchgate.net

Metabolic Pathways and Biochemical Transformations of 3 3,4 Dichlorophenyl Lactic Acid

Potential Involvement in Xenobiotic Metabolism and Degradation

The metabolism of foreign compounds, or xenobiotics, in biological systems typically occurs in phases to detoxify and facilitate their excretion. frontiersin.org For a compound like 3-(3,4-Dichlorophenyl)lactic acid, its metabolic journey would likely involve a series of enzymatic reactions aimed at increasing its polarity and water solubility.

Conjugation Mechanisms of Dichlorophenyl Compounds (e.g., Glucuronidation, Sulfation)

A primary route for the metabolism of compounds containing hydroxyl groups is through conjugation reactions, which fall under Phase II of xenobiotic metabolism. frontiersin.orgnih.gov In these reactions, an endogenous molecule is attached to the xenobiotic, significantly increasing its water solubility and facilitating its removal from the body. For this compound, the hydroxyl group on the lactic acid moiety is a prime target for such reactions.

Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwashington.edu The resulting glucuronide conjugate is more polar and readily excreted. While specific studies on this compound are not available, the glucuronidation of other phenolic and hydroxylated xenobiotics is a well-established pathway. nih.gov For instance, the major metabolites of the pesticide methoxychlor, which also possess hydroxyl groups, undergo efficient glucuronidation. nih.gov

Sulfation: Another key conjugation pathway is sulfation, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the xenobiotic. nih.gov This also results in a more water-soluble sulfate (B86663) conjugate. For many phenolic compounds, sulfation is a significant metabolic route. nih.gov The efficiency of sulfation versus glucuronidation can vary depending on the specific substrate and the tissue in which the metabolism is occurring. nih.gov

These conjugation reactions are critical for the detoxification and elimination of dichlorophenyl compounds. The resulting conjugates are typically inactive and are transported out of cells and the body by efflux transporters like multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP). frontiersin.org

Oxidative and Reductive Biotransformations of Aryl-Lactic Acid Scaffolds

Phase I of xenobiotic metabolism often involves oxidative, reductive, or hydrolytic reactions that introduce or expose functional groups on the xenobiotic molecule. nih.gov For an aryl-lactic acid like this compound, both the aromatic ring and the lactic acid side chain are potential sites for such transformations.

Oxidative Biotransformations: Oxygenases are a key class of enzymes that catalyze the incorporation of oxygen into organic substrates. nih.gov In the context of this compound, cytochrome P450 monooxygenases could potentially hydroxylate the dichlorinated aromatic ring, further increasing its polarity. Additionally, the lactic acid side chain could undergo oxidation.

Reductive Biotransformations: Reductive reactions can also play a role in the metabolism of xenobiotics. While less common for this specific structure, under certain physiological conditions, reductive dechlorination of the aromatic ring could occur, although this is a more challenging reaction.

The interplay of these oxidative and reductive processes can lead to a variety of metabolites, each with different properties and subsequent metabolic fates.

Role as a Metabolite in the Biodegradation Pathways of Halogenated Anilines and Related Compounds

3,4-Dichloroaniline (B118046) (DCA) is a known environmental contaminant due to its use in the synthesis of pesticides like diuron, linuron, and propanil (B472794). oecd.org Various microorganisms have been shown to degrade DCA through different metabolic pathways. nih.govnih.govmdpi.com While the direct formation of this compound from DCA has not been definitively reported in these pathways, the degradation of the related compound 3,4-dichloropropionanilide (propanil) in rice plants involves the cleavage of the molecule to produce 3,4-dichloroaniline and a propionic acid moiety. nih.gov This suggests that intermediates with a phenyl-lactic acid structure could potentially be formed during the breakdown of larger xenobiotics.

Fungal species such as Aspergillus niger and Fusarium sp. have been shown to metabolize DCA into several products, including 3,4-dichloroacetanilide and dichloroquinolines. nih.gov The bacterium Acinetobacter soli can degrade 34DCA to 4,5-dichlorocatechol. mdpi.com These pathways primarily involve modification of the aniline (B41778) group and the aromatic ring.

The following table summarizes the known metabolites from the biodegradation of 3,4-dichloroaniline by different microorganisms.

| Microorganism | Metabolites Identified |

| Aspergillus niger | 3,4-dichloroacetanilide, Dichloroquinolines |

| Fusarium sp. | 3,4-dichloroacetanilide, Dichloroquinolines, Tetrachloroazobenzene, Tetracloroazoxybenzene, 3,4-dichloronitrobenzene |

| Acinetobacter soli | 4,5-dichlorocatechol |

Exploration of Analogous Metabolic Interconversions and Pathways

In the absence of direct evidence, examining analogous biochemical reactions can provide valuable insights into the potential metabolic fate of this compound.

Pyruvate-Lactate Interconversion in Modified Biochemical Systems

The interconversion of pyruvate (B1213749) and lactate (B86563) is a fundamental metabolic reaction in many organisms, catalyzed by the enzyme lactate dehydrogenase (LDH). nih.govresearchgate.net This reaction is crucial for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue. nih.gov It is conceivable that a similar enzymatic process could act on aryl-substituted pyruvate and lactate molecules. If 3-(3,4-Dichlorophenyl)pyruvic acid were formed as a metabolite, it could potentially be reduced to this compound by an LDH-like enzyme, or conversely, the lactic acid derivative could be oxidized to the corresponding pyruvic acid.

Identification of Specific Enzymes and Microorganisms Facilitating its Biotransformation

While specific enzymes that act on this compound have not been identified, the broad substrate specificity of many microbial enzymes suggests potential candidates. Lactic acid bacteria (LAB) are known to possess a wide array of enzymes capable of metabolizing various organic compounds. nih.govnih.govnih.gov

The proteolytic systems of LAB, for example, include various peptidases that could potentially act on the amide bond if this compound were part of a larger peptide-like conjugate. nih.gov Furthermore, LAB can metabolize amino acids through deamination and decarboxylation, producing various α-carboxylic acids. nih.gov

The table below lists some enzymes from lactic acid bacteria that are involved in the metabolism of organic molecules and could have analogous functions in the biotransformation of xenobiotics like this compound.

| Enzyme Class | Function | Potential Relevance |

| Lactate Dehydrogenase (LDH) | Interconversion of lactate and pyruvate | Could potentially interconvert this compound and its corresponding pyruvic acid. |

| Proteases/Peptidases | Hydrolysis of peptide bonds | Could cleave conjugates of this compound. |

| Decarboxylases | Removal of carboxyl groups | Could potentially act on the carboxylic acid group of the molecule. |

| Oxygenases | Incorporation of oxygen | Could hydroxylate the aromatic ring. |

Intracellular and Extracellular Transport Mechanisms of Related Lactate Forms

The transport of this compound across cellular and mitochondrial membranes is critical for its metabolic activity and distribution. While direct transport studies on this specific compound are not extensively documented, its transport mechanisms can be understood by examining the transporters of its parent molecule, L-lactate, and other substituted monocarboxylates. The primary family of proteins responsible for this transport are the monocarboxylate transporters (MCTs). plos.org

MCTs are a group of proton-linked transporters that facilitate the movement of monocarboxylates such as lactate, pyruvate, and ketone bodies across biological membranes. wepub.orgnih.gov There are at least 14 members of the MCT family (also known as the SLC16 family of solute carriers), with MCT1 through MCT4 being the most well-characterized for monocarboxylate transport. wepub.orgnih.gov The transport is a facilitated exchange process, driven by the concentration and pH gradients across the membrane. plos.org

Studies have demonstrated that MCTs can transport a variety of short-chain monocarboxylates, including those substituted with groups like hydroxyl or chloro atoms. pharmgkb.orgnih.gov This broad substrate specificity strongly suggests that this compound, as a chloro-substituted lactate analog, is a probable substrate for MCTs.

The distribution and kinetic properties of MCT isoforms vary among different tissues, reflecting their specific metabolic roles:

MCT1: This is a high-affinity transporter for lactate (Km ≈ 3.5-10 mM) and is ubiquitously expressed in many tissues, including those with high oxidative capacity like the heart, red skeletal muscle, and brain. nih.govnih.gov Its primary role is often lactate uptake for use as an oxidative fuel. nih.govnih.gov Given its high affinity, MCT1 is a likely candidate for the transport of this compound into cells.

MCT4: In contrast, MCT4 is a low-affinity transporter (Km ≈ 17-34 mM) predominantly found in highly glycolytic tissues, such as white skeletal muscle and astrocytes. nih.govresearchgate.net It is primarily involved in the efflux of lactate from cells that produce it in large quantities. nih.goviau.ir Therefore, MCT4 could mediate the export of this compound from cells where it is synthesized.

The "lactate shuttle" hypothesis posits that lactate is not merely a waste product but a crucial metabolic fuel that is shuttled between different cells and tissues (cell-cell lactate shuttle) and even between the cytosol and mitochondria within the same cell (intracellular lactate shuttle). nih.govplos.orgresearchgate.net This concept would likely extend to lactate analogs like this compound, which, once transported into a cell via MCT1, could be moved into the mitochondria by mitochondrial MCTs (mMCT) for further metabolism. plos.org

The activity of MCT1-4 is dependent on their association with ancillary proteins, either basigin or embigin, which are necessary for their correct localization to the plasma membrane and for maintaining transporter activity. wepub.orgnih.gov

Interactive Data Table: Characteristics of Key Monocarboxylate Transporters (MCTs) for Lactate Analogs

| Transporter | Predominant Location | Substrate Affinity (for Lactate) | Primary Proposed Function | Likely Role for this compound |

| MCT1 | Heart, Red Muscle, Brain, Adipocytes | High (Km ≈ 3.5-10 mM) nih.govnih.gov | Lactate Uptake (Oxidative Fuel) nih.govnih.gov | Influx into oxidative cells |

| MCT2 | Testes, Neurons, Liver | Very High (Km ≈ 0.7 mM) | High-affinity Lactate Uptake | Potential for high-affinity influx |

| MCT4 | White Muscle, Astrocytes, Cancer Cells | Low (Km ≈ 17-34 mM) nih.govresearchgate.net | Lactate Efflux (from Glycolytic Cells) nih.goviau.ir | Efflux from cells of synthesis |

Biological Activities and Mechanistic Studies of 3 3,4 Dichlorophenyl Lactic Acid Non Clinical Focus

Investigation of Cellular and Molecular Mechanisms

The foundational understanding of how 3-(3,4-Dichlorophenyl)lactic acid might interact with biological systems begins at the molecular level. This involves exploring its potential effects on crucial enzyme systems and its capacity to engage with cellular signaling pathways, drawing parallels from its parent structure, lactic acid, and other substituted derivatives.

Direct enzymatic assays specifically testing the activity of this compound are not extensively documented. However, the family of lactate (B86563) dehydrogenases (LDH), which catalyze the reversible conversion of pyruvate (B1213749) to lactate, represents a primary hypothetical target. nih.gov LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a subject of research. nih.gov The regulation of LDH activity is complex and varies among different organisms and isoenzymes. nih.gov

Studies on structurally related compounds offer insights. For instance, 3,4-dihydroxyl-phenyl lactic acid (DLA), a derivative of salicylic (B10762653) acid, has been shown to interact with a key oxidoreductase. In a rat model of cardiac ischemia/reperfusion, DLA administration was found to prevent the decrease in the expression and activity of NADH dehydrogenase (Complex I), a critical component of the mitochondrial electron transport chain. nih.gov This suggests that phenyl-substituted lactic acids can influence the function of essential dehydrogenase enzymes. The potential inhibitory or modulatory effects of the dichlorophenyl substitution on this compound against dehydrogenases, oxidoreductases, or lyases remain a key area for future investigation.

Table 1: Reported Effects of a Related Compound, 3,4-dihydroxyl-phenyl lactic acid (DLA), on an Enzyme System

| Compound | Enzyme System | Model Organism | Observed Effect | Reference |

|---|---|---|---|---|

| 3,4-dihydroxyl-phenyl lactic acid (DLA) | NADH Dehydrogenase (Complex I) | Rat | Prevented ischemia/reperfusion-induced decrease in enzyme complex expression and activity. | nih.gov |

Lactic acid is not merely a metabolic byproduct but also a signaling molecule, or "lactormone," that acts through specific G protein-coupled receptors (GPCRs). nih.gov This family of receptors, known as hydroxycarboxylic acid (HCA) receptors, are logical candidates for interaction with this compound due to structural analogy. The HCA family includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B).

HCA1 is the specific endogenous receptor for lactate. nih.gov Its activation, typically by millimolar concentrations of lactate, leads to the inhibition of adenylate cyclase through a Gi protein-coupled pathway, decreasing intracellular cyclic AMP (cAMP) levels. This mechanism is notably involved in the inhibition of lipolysis in adipocytes. nih.gov In the nervous system, the L-lactate-GPR81 interaction has been shown to influence retinal ganglion cell axon growth. nih.gov

Given that HCA receptors bind various hydroxy carboxylic acids, it is plausible that this compound could act as a ligand—either an agonist or antagonist—at one or more of these receptor subtypes. The nature and strength of this potential interaction would be determined by how the dichlorophenyl moiety fits into the ligand-binding pocket. To date, no studies have been published that specifically test this interaction.

Table 2: Overview of Hydroxycarboxylic Acid (HCA) Receptors

| Receptor | Endogenous Ligand(s) | Primary Signaling Pathway | Key Physiological Roles (Non-Clinical) | Reference |

|---|---|---|---|---|

| HCA1 (GPR81) | L-Lactic acid | Gi-coupled (cAMP inhibition) | Inhibition of lipolysis, neuromodulation. | nih.gov |

| HCA2 (GPR109A) | 3-hydroxybutyric acid | Gi-coupled (cAMP inhibition) | Regulation of adipocyte lipolysis, immune functions. | |

| HCA3 (GPR109B) | 3-hydroxyoctanoic acid, D-phenyllactic acid | Gi-coupled (cAMP inhibition) | Regulation of adipocyte lipolysis, immune functions. |

In Vitro Studies in Controlled Biological Systems

To understand the effects of a compound at a cellular level, controlled in vitro systems are essential. This includes studies on both prokaryotic and eukaryotic cells to assess broad biological activity and more focused assays to dissect the modulation of specific biochemical pathways.

There is a lack of published studies assessing this compound in specific prokaryotic or non-human eukaryotic cellular models. However, research on other substituted phenyllactic acids demonstrates that such compounds can exert significant biological effects. For example, 3-phenyllactic acid (PLA), produced by certain lactic acid bacteria (LAB), exhibits broad-spectrum antimicrobial and anti-biofilm activity. frontiersin.orgfrontiersin.org In one study, PLA was shown to inhibit the growth and biofilm formation of the prokaryote Aggregatibacter actinomycetemcomitans. frontiersin.org This suggests that modifications to the phenyl ring of phenyllactic acid can lead to potent activities in bacterial models.

In non-human eukaryotic cells, the related compound 3,4-dihydroxyphenyl lactic acid (DLA) has been shown to ameliorate lipopolysaccharide (LPS)-induced inflammatory responses in the mouse macrophage cell line RAW 264.7. nih.gov Furthermore, DLA protected rat H9c2 cardiomyocyte cells from injury during hypoxia/reoxygenation by activating SIRT1. nih.gov These studies establish that phenyllactic acid derivatives can modulate key cellular processes like inflammation and cell survival in non-human eukaryotic models. The specific activities of this compound in similar models remain to be determined.

Beyond receptor binding, metabolites can directly influence biochemical pathways. A recently discovered mechanism is protein lactylation, a post-translational modification where a lactyl group is added to lysine (B10760008) residues on proteins, including histones. This process is directly dependent on the availability of lactate and links cellular metabolism to epigenetic gene regulation. It is currently unknown whether this compound can serve as a substrate for the enzymes that mediate lactylation or if its presence could interfere with native lactate-driven modifications. This represents an intriguing, yet unexplored, area of research.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov Studies in lactic acid bacteria, for example, use this approach to understand and engineer the pathways leading to lactic acid production. dtu.dk While no metabolic flux analyses have been conducted to assess the impact of exogenously applied this compound, such studies would be invaluable. They could reveal how the compound is metabolized by cells and how it perturbs central carbon metabolism or other key biochemical networks. For instance, lactate production itself can be a non-invasive marker of cellular stress in in vitro toxicity studies. nih.gov

In Vivo Studies in Model Organisms (Non-Human, Non-Clinical)

While no in vivo studies on this compound in non-human model organisms are currently available in the scientific literature, research on the closely related compound 3,4-dihydroxyphenyl lactic acid (DLA) provides a framework for potential biological activities. These studies highlight the cardiovascular protective effects of DLA in rodent models.

In one key study, male Sprague-Dawley rats were subjected to myocardial ischemia/reperfusion (I/R) injury. nih.gov Administration of DLA was found to diminish the infarct size, preserve the structure of the myocardium, and reduce apoptosis in the damaged heart tissue. nih.gov The mechanism was linked to the preservation of mitochondrial Complex I activity. nih.gov

Another study investigated the effects of DLA on lipopolysaccharide (LPS)-induced cerebral microcirculatory disturbance in mice. nih.gov DLA treatment significantly ameliorated the harmful effects of LPS, including reducing leukocyte adhesion to blood vessel walls and decreasing vascular leakage in the brain. nih.gov These effects were associated with a reduction in the inflammatory response. nih.gov These findings demonstrate that a phenyl-lactic acid derivative can exert potent protective effects in vivo in non-clinical models of tissue injury and inflammation.

Table 3: Summary of In Vivo Studies on a Related Compound in Non-Human Models

| Compound | Model Organism | Experimental Model | Key Findings | Reference |

|---|---|---|---|---|

| 3,4-dihydroxyphenyl lactic acid (DLA) | Rat (Sprague-Dawley) | Myocardial Ischemia/Reperfusion | Diminished infarct size, preserved myocardium structure, reduced apoptosis. | nih.gov |

| 3,4-dihydroxyphenyl lactic acid (DLA) | Mouse (C57BL) | LPS-induced cerebral microcirculatory disturbance | Ameliorated leukocyte adhesion and albumin leakage; reduced inflammatory markers. | nih.gov |

Investigation of Biological Impact in Microbial or Plant Systems

Efforts to identify studies detailing the antimicrobial, antifungal, or herbicidal properties of this compound were largely unsuccessful. General searches for dichlorophenyl compounds indicate that this class of molecules can possess biological activity. For instance, other dichlorophenyl-containing substances have been investigated for their effects on microbial growth and plant physiology. However, specific data pertaining to this compound is not available in the public domain.

Analysis of Physiological Effects in Animal Models (e.g., microcirculatory disturbance mechanisms, based on analogs)

Similarly, a review of scientific literature did not yield studies on the physiological effects of this compound or its close analogs on microcirculatory disturbances in animal models. While a European patent lists the compound among a class of substituted α-hydroxy acids as potential caspase inhibitors, this does not provide data on its effects on microcirculation. The antidepressant sertraline (B1200038), which contains a 3,4-dichlorophenyl moiety, is known to have various physiological effects, but these are not attributed to a lactic acid structure and are not focused on microcirculatory mechanisms in the same context.

Due to the lack of available data, the creation of interactive data tables and a detailed article as per the requested outline is not feasible at this time. Further primary research would be required to elucidate the biological activities and physiological effects of this compound.

Advanced Analytical Methodologies for Research and Characterization of 3 3,4 Dichlorophenyl Lactic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 3-(3,4-dichlorophenyl)lactic acid, offering powerful tools for its isolation from complex biological samples and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of sertraline (B1200038) and its metabolites. researchgate.netnih.gov The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govjournal-imab-bg.org A common mobile phase consists of a mixture of methanol (B129727) and a buffered aqueous solution, for instance, a phosphate (B84403) buffer, which can be adjusted to a specific pH to optimize the separation. journal-imab-bg.orgnih.gov

Different detection methods can be coupled with HPLC to suit the analytical requirements:

UV Detection: Ultraviolet (UV) detection is a common and robust method for quantifying compounds that absorb UV light. For sertraline and its derivatives, detection is often performed at wavelengths around 220 nm or 273 nm. nih.govjournal-imab-bg.orgrjptonline.org A study on the hydrolytic stability of sertraline utilized an HPLC-UV system with a mobile phase of methanol/water (75:25, v/v) and detection at 273 nm, demonstrating linearity in a concentration range of 10–200 μg/ml. nih.gov Another method for sertraline determination in human plasma used a mobile phase of phosphate buffer (pH 2.7) and acetonitrile (B52724) (65:35, v/v) with UV detection at 220 nm. journal-imab-bg.org

Electrochemical Detection: This detection method offers high sensitivity for electroactive compounds. While specific applications for this compound are less documented, methods have been developed for its parent compound, sertraline. nih.gov These sensors rely on the electrochemical oxidation or reduction of the analyte at an electrode surface, providing a current that is proportional to its concentration. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.govnih.gov This is particularly valuable when analyzing complex biological matrices like plasma or urine. researchgate.netnih.gov

Table 1: Examples of HPLC Methods for the Analysis of Sertraline and Related Compounds

| Compound | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Sertraline | LiChoCART with Purospher (RP-18e) | Methanol/Water (75:25, v/v) | UV at 273 nm | Stability studies |

| Sertraline | Zorbax Extend-C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer (pH 2.7) / Acetonitrile (65:35, v/v) | UV at 220 nm | Determination in human plasma |

| Sertraline and N-desmethyl sertraline | Betasil C8 (100 mm x 2.1 mm, 5 µm) | Not specified | Tandem MS | Determination in human plasma |

Chiral Chromatography for Enantiomeric Separation and Stereoisomer Quantification

Since this compound possesses a chiral center, the separation of its enantiomers is of significant interest in metabolic and pharmacological studies. Chiral chromatography is the primary technique used for this purpose. rjptonline.orgsigmaaldrich.com These separations are performed using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.

Various types of CSPs have been successfully employed for the chiral separation of sertraline and its related compounds, which provides a basis for developing methods for this compound. rjptonline.orgsigmaaldrich.comnih.gov These include protein-based CSPs and cyclodextrin-based CSPs. rjptonline.orgsigmaaldrich.com For instance, a method for the enantiomeric separation of sertraline utilized a protein-based chiral stationary phase (Chiral AGP) with UV detection at 215 nm. rjptonline.org Another approach used a dimethylated β-cyclodextrin stationary phase (CYCLOBOND I 2000 DM) to separate the stereoisomers of sertraline and its related chiral impurities. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and buffer pH, is a critical parameter that is optimized to achieve the desired enantioselectivity. sigmaaldrich.com

For other chiral acids like lactic acid, teicoplanin-based chiral columns, such as the Astec CHIROBIOTIC® R, have proven effective for enantiomeric resolution when coupled with LC-MS/MS. sigmaaldrich.comlabcluster.comgoogle.com

Table 2: Chiral Stationary Phases for the Separation of Sertraline and Related Compounds

| Chiral Stationary Phase | Compound Separated | Detection Method |

|---|---|---|

| Protein-based (Chiral AGP) | Sertraline enantiomers | UV at 215 nm |

| Dimethylated β-cyclodextrin (CYCLOBOND I 2000 DM) | Sertraline stereoisomers and impurities | Not specified |

| Teicoplanin-based (Astec CHIROBIOTIC® R) | Lactic acid enantiomers | Tandem MS |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and sensitive detection of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise chemical structure of molecules. researchgate.net Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of this compound.

Mass Spectrometry (MS) and Tandem MS for Precise Identification and Quantitative Analysis in Complex Matrices

Mass spectrometry (MS) is a highly sensitive and specific technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like HPLC, it becomes a formidable tool for identifying and quantifying analytes in complex mixtures. nih.gov

In the context of this compound, MS analysis would reveal its molecular ion peak, confirming its molecular weight. Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the molecular ion and analyzing the resulting fragment ions. nationalmaglab.orgunt.eduyoutube.com This fragmentation pattern serves as a chemical fingerprint, providing structural information and allowing for highly selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM). nih.gov

For example, in the analysis of the parent compound, sertraline, the protonated precursor ion (m/z 306.2) is fragmented to produce a characteristic product ion (m/z 159.0), a transition that is monitored for quantification. nih.gov A similar approach would be applied to this compound, where a specific precursor-to-product ion transition would be identified and used for its detection and quantification in biological samples. nih.govsigmaaldrich.com

Table 3: Mass Spectrometry Data for Sertraline and Related Metabolites

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

|---|---|---|---|

| Sertraline | 306.2 | 159.0, 275.04 | Positive |

| N-desmethyl sertraline | 292.1 | 159.0 | Positive |

Spectrophotometric and Fluorometric Methods for Research-Oriented Detection in Biological Samples

Spectrophotometric and fluorometric methods offer alternative approaches for the detection of certain compounds, often relying on a chemical reaction to produce a colored or fluorescent product.

Spectrophotometry: While direct spectrophotometric methods for this compound are not common, methods have been developed for its parent amine, sertraline. nih.govresearchgate.net These methods often involve a derivatization reaction. For instance, sertraline can react with 2,4-dinitrofluorobenzene (DNFB) to form a colored product that can be measured spectrophotometrically. nih.gov Another method involves the reaction of sertraline with chloranilic acid in an alkaline medium to produce a purple complex with maximum absorbance at 527.5 nm. researchgate.net

Fluorometry: Fluorometric methods can offer very high sensitivity. nih.gov For compounds that are not naturally fluorescent, a derivatization step with a fluorescent tag is required. nih.govnih.gov A sensitive spectrofluorimetric method was developed for sertraline, involving its reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield a highly fluorescent derivative. nih.gov This method was successfully applied to determine sertraline concentrations in human plasma. nih.gov Similarly, fluorometric methods have been developed for D-lactic acid in biological fluids after enzymatic conversion and derivatization. nih.govnih.gov This suggests that a similar derivatization strategy could potentially be developed for the research-oriented detection of this compound in biological samples. nih.govnih.govnih.gov

Enzymatic Assays for Stereospecific Quantification in Research Samples

The stereochemistry of this compound is a critical determinant of its biological activity. Consequently, analytical methods that can distinguish between its enantiomers are of paramount importance. Enzymatic assays offer a highly specific and sensitive approach for the quantification of individual stereoisomers in research samples. These assays leverage the inherent chirality of enzymes, which often exhibit a high degree of selectivity for one enantiomer over the other. nih.gov

The principle behind enzymatic assays for stereospecific quantification typically involves the conversion of the target enantiomer into a product that can be easily measured, often through a change in absorbance or fluorescence. For instance, lactate (B86563) dehydrogenase (LDH) is an enzyme that catalyzes the oxidation of L-lactic acid to pyruvate (B1213749), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The resulting increase in NADH can be monitored spectrophotometrically at 340 nm. researchgate.net While specific enzymatic assays for this compound are not extensively documented in publicly available literature, the principles of existing assays for lactic acid and its derivatives can be adapted.

A common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the quantification of both. nih.govnih.gov Lipases are a class of enzymes that have demonstrated considerable utility in the kinetic resolution of various chiral esters and alcohols. mdpi.com For example, the enzymatic kinetic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol has been successfully achieved using Lecitase™ Ultra, with high enantioselectivity. researchgate.net This approach could theoretically be applied to an esterified form of this compound.

The development of a stereospecific enzymatic assay for this compound would involve screening a variety of enzymes, such as dehydrogenases or esterases, for their ability to selectively recognize either the (R)- or (S)-enantiomer. The reaction conditions, including pH, temperature, and co-factor concentrations, would need to be optimized to ensure maximal activity and selectivity. nih.gov

Table 1: Key Parameters in the Development of a Stereospecific Enzymatic Assay

| Parameter | Description | Relevance to this compound |

| Enzyme Selection | Choosing an enzyme with high stereoselectivity for one of the enantiomers. | Potential candidates include lactate dehydrogenases, hydroxy acid dehydrogenases, or lipases (for ester derivatives). Screening of microbial sources could yield novel enzymes. |

| Substrate Specificity | Ensuring the enzyme is active towards the dichlorophenyl-substituted lactic acid. | The bulky and electron-withdrawing chloro-substituents may influence enzyme binding and catalytic efficiency. |

| Detection Method | Coupling the enzymatic reaction to a measurable signal (e.g., absorbance, fluorescence). | NADH-dependent dehydrogenases offer a convenient spectrophotometric or fluorometric readout. |

| Reaction Conditions | Optimization of pH, temperature, buffer, and co-factor concentrations. | These parameters must be fine-tuned to maximize the enzyme's enantioselectivity and overall activity. |

| Sample Matrix Effects | Assessing and mitigating interference from other components in the research sample. | Biological samples may contain inhibitors or competing substrates that need to be removed or accounted for. |

Development and Application of Research Probes for In Vitro and In Vivo Monitoring

Research probes, particularly fluorescent probes, are invaluable tools for visualizing and quantifying the distribution and dynamics of molecules within cellular and organismal systems. rsc.org The development of probes for this compound would enable real-time monitoring of its uptake, metabolism, and interaction with biological targets in vitro and in vivo.

The design of a fluorescent probe for a specific analyte often involves linking a fluorophore to a recognition element that selectively interacts with the target molecule. This interaction then elicits a change in the fluorophore's photophysical properties, such as its fluorescence intensity or emission wavelength. nih.gov While specific probes for this compound have not been detailed in the literature, general strategies for creating fluorescent probes for small molecules can be considered.

One approach is to develop probes based on photoinduced electron transfer (d-PeT), where the fluorescence of a reporter molecule is quenched by a donor moiety. nih.gov Interaction with the analyte can disrupt this process, leading to a "turn-on" fluorescent signal. For a molecule like this compound, a recognition element could be designed to bind to the carboxylic acid or the dichlorophenyl ring.

Another strategy involves the use of bio-orthogonal labeling, where a chemically modified version of the target molecule is introduced into a biological system and then selectively tagged with a fluorescent reporter. nih.gov This would require the synthesis of a derivative of this compound containing a bio-orthogonal handle, such as an azide (B81097) or an alkyne.

The application of such probes would be extensive. In in vitro studies, they could be used in fluorescence microscopy to visualize the subcellular localization of this compound in cultured cells. nih.gov For in vivo applications, probes with suitable pharmacokinetic properties could be administered to animal models to monitor the compound's distribution in different tissues and organs over time. rsc.org

Table 2: Potential Strategies for the Development of Research Probes for this compound

| Probe Strategy | Principle | Potential Application for this compound |

| "Turn-On" Fluorescent Probes | A recognition moiety binds to the analyte, causing a conformational change that restores the fluorescence of a quenched fluorophore. | A synthetic receptor could be designed to selectively bind the dichlorophenyl group, leading to a fluorescent signal upon binding. |

| Bio-orthogonal Labeling | A modified version of the analyte with a unique chemical handle is introduced into the system and then specifically labeled with a fluorescent tag. | A derivative of this compound with an azide or alkyne group could be synthesized and then visualized using click chemistry. nih.gov |

| Genetically Encoded Biosensors | A fluorescent protein is engineered to change its properties upon binding to the target molecule. | While challenging, a bacterial periplasmic binding protein could potentially be engineered to bind this compound and fused to a fluorescent protein. |

The advancement of these analytical methodologies is crucial for elucidating the precise mechanisms of action and the pharmacokinetic and pharmacodynamic profiles of this compound, thereby paving the way for its potential applications in various fields of research.

Derivatives and Analogues in Academic Research

Academic research has explored the chemical landscape around 3-(3,4-Dichlorophenyl)lactic acid by designing, synthesizing, and evaluating various derivatives and analogues. These investigations aim to understand how structural modifications influence the compound's properties and biological interactions in non-clinical settings.

Computational and Theoretical Studies on 3 3,4 Dichlorophenyl Lactic Acid

Molecular Docking and Molecular Dynamics Simulations for Elucidating Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are crucial in drug discovery and development for understanding binding modes and affinities.

Molecular Docking of Dichlorophenyl Analogs:

Molecular docking studies on various dichlorophenyl derivatives have been conducted to explore their potential as inhibitors for a range of protein targets. For instance, dichlorophenyl-containing compounds have been investigated as potential inhibitors of enzymes and receptors implicated in various diseases. These studies often reveal that the dichlorophenyl moiety plays a significant role in binding, typically through hydrophobic and halogen bond interactions within the target's active site.

A study on dichlorophenyl acetamide (B32628) derivatives explored their binding to specific protein targets. The dichlorophenyl group was found to fit into hydrophobic pockets of the binding site, with the chlorine atoms forming favorable contacts.

| Compound Class | Protein Target(s) | Key Interactions Observed | Reference |

| Dichlorophenyl acetamides | Various enzymes | Hydrophobic interactions, Halogen bonding | acs.org |

| Dichlorophenyl-containing pesticides | GABA-A receptor | Ligand-enzyme interactions | nih.gov |

| Arylpiperazine derivatives with dichlorophenyl groups | Androgen Receptor (AR) | Hydrophobic interactions, pi-pi stacking | nih.gov |

Molecular Dynamics Simulations of Organochlorine Compounds:

Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. Simulations of organochlorine compounds in biological systems have shown that the chlorine substituents can significantly influence the molecule's conformational flexibility and its interactions with the surrounding environment, including water molecules and amino acid residues. These simulations are essential for assessing the stability of binding poses predicted by molecular docking. acs.org

MD simulations of organochlorine pesticides have been used to understand their persistence and interactions within biological membranes. osti.gov These studies highlight the importance of the lipophilic character imparted by the chlorine atoms.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics.

For dichlorinated aromatic compounds, DFT calculations can elucidate the effects of the chlorine atoms on the electron distribution within the molecule. The strong electron-withdrawing nature of chlorine atoms significantly influences the aromatic ring's electronic properties.

Key Electronic Properties Calculated using DFT for Dichlorophenyl Analogs:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For dichlorophenyl derivatives, the HOMO-LUMO gap is influenced by the position of the chlorine atoms on the phenyl ring.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. In dichlorophenyl compounds, the regions around the chlorine atoms often exhibit a positive electrostatic potential (a "sigma-hole"), which can lead to halogen bonding. acs.org

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering further insight into the molecule's polarity and reactive sites.

| Compound/Analog | Computational Method | Calculated Property | Finding | Reference |

| 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide | DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO gap, MEP | Analysis of global and local reactivity descriptors. | acs.org |

| Dichlorinated aromatic compounds | DFT | Electronic structure | Impact of chlorine substitution on electronic properties. | researchgate.net |

Predictive Modeling for Biological Activity and In Silico Metabolic Fate

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are used to forecast the biological activities and pharmacokinetic properties of compounds based on their chemical structure.

QSAR Models for Organochlorine Compounds:

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. utm.mynih.govbio-hpc.eumdpi.comnih.gov For organochlorine compounds, descriptors used in QSAR models often include:

Topological descriptors: Describing molecular size and branching.

Electronic descriptors: Such as atomic charges and dipole moments.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which is crucial for predicting how a molecule will behave in a biological system. nih.gov

These models have been used to predict the biological activities of various organochlorine compounds, including their potential as pesticides or therapeutic agents. nih.govutm.my

In Silico ADME/Tox Prediction for Dichlorophenyl-Containing Molecules:

In silico tools can predict the ADME/Tox properties of a molecule, which is vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and low toxicity. nih.govnih.govmdpi.comfrontiersin.org For dichlorophenyl-containing molecules, key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding a compound's distribution in the body.

Metabolism: In silico models can predict the sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties related to the compound's clearance from the body are estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and cardiotoxicity. frontiersin.org

| Prediction Type | Property | Relevance for Dichlorophenyl Compounds |

| ADME | Lipophilicity (logP) | The dichlorophenyl group generally increases lipophilicity, which can affect absorption and distribution. |

| Aqueous Solubility | Higher lipophilicity can lead to lower aqueous solubility, potentially impacting bioavailability. | |

| Cytochrome P450 Metabolism | The phenyl ring is a potential site for oxidative metabolism. | |

| Toxicity | Mutagenicity (Ames test) | In silico models can flag potential genotoxicity. |

| hERG Inhibition | Prediction of potential cardiotoxicity is a critical safety assessment. |

Future Research Directions and Unexplored Avenues for 3 3,4 Dichlorophenyl Lactic Acid

Advancements in Stereoselective Synthesis and Biocatalysis for Analog Production

The synthesis of chiral molecules like 3-(3,4-Dichlorophenyl)lactic acid necessitates precise control over stereochemistry, as different enantiomers can exhibit varied biological activities. Future research should prioritize the development of advanced stereoselective synthetic methods. Techniques such as nickel-catalyzed dicarbofunctionalization have shown success in creating consecutive stereocenters in complex molecules and could be adapted for this purpose. nih.gov Similarly, exploring palladium-catalyzed reactions could offer novel routes to the core structure of this and related compounds. nih.gov

A particularly promising avenue is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach offers high specificity and operates under mild, environmentally friendly conditions. nih.gov Research into engineered microbial cell factories, which has been successful for producing L-lactic acid, could be leveraged for the sustainable production of this compound and its analogs. mdpi.com Developing biocatalysts, potentially through techniques like protoplast fusion or genetic modification of organisms such as Lactobacillus, could lead to highly efficient and selective production processes. mdpi.comresearchgate.net The "green synthesis" approach, using catalysts like Palladium on carbon (Pd/C) as demonstrated for β-(3,4-dihydroxyphenyl)lactic acid, also presents a viable and more environmentally benign alternative to traditional chemical methods. asianpubs.org

A comparative look at synthetic approaches for a similar compound, β-(4-chlorophenyl)lactic acid, which involves a four-step process including Knoevenagel condensation and Clemmensen reduction, provides a foundational methodology that could be refined for the dichloro-analog. wepub.orgscispace.com

Table 1: Potential Synthetic Strategies for this compound

| Methodology | Key Features | Potential Advantages | Relevant Research Example |

|---|---|---|---|

| Stereoselective Catalysis | Use of transition metals (e.g., Nickel, Palladium) to control stereochemistry. | High precision in creating specific enantiomers; applicable to complex structures. | Synthesis of a tricyclic prostaglandin (B15479496) D2 metabolite. nih.gov |

| Biocatalysis | Utilization of enzymes or whole-cell microorganisms (e.g., engineered Lactobacillus). | High selectivity, mild reaction conditions, environmentally friendly, potential for sustainable production. | L-lactic acid production using microbial cell factories. mdpi.com |

| Green Chemistry | Replacement of hazardous reagents with more benign alternatives (e.g., Pd/C catalyst). | Reduced environmental impact and toxicity. | Green synthesis of β-(3,4-dihydroxyphenyl)lactic acid. asianpubs.org |

| Established Multi-Step Synthesis | Adaptation of known reaction sequences (e.g., Knoevenagel condensation, reduction). | Based on well-understood reaction mechanisms, providing a reliable starting point. | Synthesis of β-(4-chlorophenyl)lactic acid. wepub.orgscispace.com |

Deeper Elucidation of Metabolic Fates and Pathways in Diverse Biological Systems

Understanding how this compound is metabolized is crucial for evaluating its potential biological roles and persistence. Currently, there is no direct metabolic data for this compound. However, research on the herbicide 3,4-dichloropropionanilide (propanil), which shares the 3,4-dichloroaniline (B118046) moiety, offers significant insights.

Studies in plants have shown that the propanil (B472794) molecule is cleaved. nih.gov The 3,4-dichloroaniline portion can form complexes, such as N-(3,4-dichlorophenyl)-glucosylamine, while the propionic acid moiety is metabolized, likely through the β-oxidation pathway. nih.govnih.gov This suggests a probable metabolic fate for this compound would involve enzymatic cleavage separating the dichlorinated phenyl ring from the lactic acid side chain. The lactic acid portion would likely enter endogenous metabolic pools, while the 3,4-dichloroaniline fragment would undergo further biotransformation and conjugation before excretion.

Future research must involve direct metabolic studies of this compound in various biological systems, from microorganisms to mammalian models. These investigations should aim to identify the specific enzymes responsible for its breakdown and to characterize the full range of resulting metabolites.

Discovery of Novel Biological Roles as a Mechanistic Research Tool

The structural similarity of this compound to biologically active phenyl-lactic acid derivatives suggests it could be a valuable tool for mechanistic research. For instance, 3,4-dihydroxyphenyl lactic acid (DLA) has demonstrated protective effects in cerebral microcirculation by modulating inflammatory responses, including the expression of adhesion molecules and the production of TNF-α. nih.gov Future studies could explore whether this compound acts as an antagonist or a modified agonist in these same pathways, potentially serving as a chemical probe to dissect inflammatory mechanisms.

Furthermore, as a derivative of lactic acid, the compound warrants investigation for its interaction with key enzymes in cellular metabolism. Lactate (B86563) dehydrogenase (LDHA), which catalyzes the conversion of pyruvate (B1213749) to lactate, is a significant target in cancer metabolism. nih.gov Investigating whether this compound or its derivatives can inhibit or otherwise modulate LDHA activity could open new avenues for its use as a research tool in oncology. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Matrices

To study the metabolic fate and biological roles of this compound, highly sensitive and specific analytical methods are essential. The challenges include distinguishing between its L- and D-enantiomers and detecting trace amounts in complex biological samples like plasma or urine. labcluster.comsigmaaldrich.com

Future research should focus on adapting and optimizing advanced analytical techniques for this specific compound. A highly promising approach is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). labcluster.comsigmaaldrich.com The use of a chiral column, such as the Astec CHIROBIOTIC® R, would be critical for the successful separation and quantification of the individual enantiomers. labcluster.comsigmaaldrich.com Developing such a method would enable precise pharmacokinetic studies and the accurate measurement of the compound and its metabolites in various research settings. The sensitivity of these methods allows for quantification at very low levels, which is crucial for understanding the disposition of the compound in a biological system. labcluster.comsigmaaldrich.com

Table 2: Analytical Techniques for Chiral Lactic Acid Derivatives

| Technique | Application | Key Advantage | Reference |

|---|---|---|---|

| HPLC with Chiral Column | Separation of L- and D-enantiomers. | Allows for the distinction between stereoisomers, which is critical as they may have different biological activities. | Separation of L- and D-lactic acid. labcluster.comsigmaaldrich.com |

| Tandem Mass Spectrometry (MS/MS) | Quantification of trace amounts in complex matrices (e.g., urine, plasma). | High sensitivity and specificity, enabling reliable detection at low concentrations. | Quantification of lactic acid enantiomers in urine. labcluster.comsigmaaldrich.com |

| Gas/Paper/Thin-Layer Chromatography | Historical methods for metabolite analysis. | Foundational techniques that highlight the advancement of modern methods. | Metabolite analysis of propanil. nih.gov |

Computational Design and Validation of New Dichlorophenyl-Lactic Acid Derivatives for Specific Research Applications

Computational chemistry offers powerful tools for designing novel derivatives of this compound with tailored properties for specific research applications. Techniques like fragment-based lead generation (FBLG), assisted by X-ray crystallography, can be employed to design molecules that bind to specific biological targets, such as enzyme active sites. nih.gov

Future research could use molecular docking simulations to predict the binding affinity of newly designed derivatives to targets like lactate dehydrogenase or inflammatory receptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with biological activity, guiding the synthesis of more potent and selective compounds. These in silico design efforts would streamline the discovery process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success for desired research applications, such as probing cardiovascular or metabolic pathways. wepub.org

Q & A

Basic: What are the recommended analytical methods for characterizing 3-(3,4-Dichlorophenyl)lactic acid in pure form?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) for purity assessment. Compare retention times with deuterated analogs (e.g., 3,4-Dihydroxyphenyl-d3-acetic acid, CAS 60696-39-1) to resolve co-eluting impurities .

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR in deuterated solvents (DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. For example, the aromatic proton signals (6.8–7.5 ppm) and lactic acid backbone protons (2.8–4.2 ppm) should align with structural analogs like 3-(4-Hydroxyphenyl)lactic acid (CAS 306-23-0) .

- Mass Spectrometry (MS): High-resolution MS (ESI or MALDI) can validate molecular weight (expected ~249.07 g/mol for C9H8Cl2O3). Use isotopic labeling (e.g., -labeled standards like 3-(4-Hydroxyphenyl)-DL-lactic acid-13C9) to distinguish fragmentation patterns .

Basic: How can researchers synthesize this compound with high enantiomeric purity?

Answer:

- Chiral Resolution: Start with racemic DL-lactic acid derivatives and employ enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to isolate the desired enantiomer, as demonstrated for structurally similar compounds like D-p-Hydroxyphenyllactic acid (CHEBI:36659) .

- Synthetic Routes:

- Purity Validation: Monitor enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak IA/IB) and polarimetric analysis .

Advanced: How to resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

- Experimental Design:

- Use standardized shake-flask methods at controlled temperatures (25°C ± 0.1°C) and quantify solubility via UV-Vis spectroscopy or gravimetry .

- Compare with structurally related compounds (e.g., 3,5-Dichloro-4-hydroxybenzoic acid, CAS 3336-41-2), which show solubility variations due to halogen substitution patterns .

- Data Analysis: Apply Hansen solubility parameters (HSPs) to model solvent interactions. For example, polar aprotic solvents (DMSO, DMF) typically dissolve dichlorophenyl derivatives better than non-polar solvents due to dipole-dipole interactions .

Advanced: What metabolic pathways or enzyme interactions involve this compound, and how can they be studied?

Answer:

- Hypothesis-Driven Approaches:

- Contradiction Management: Address conflicting reports (e.g., antioxidant vs. pro-oxidant effects) by standardizing assay conditions (pH, oxygen levels) and using positive controls like caffeic acid (CAS 331-39-5) .

Advanced: How can computational modeling predict the environmental persistence or toxicity of this compound?

Answer:

- Molecular Dynamics (MD) Simulations: Model degradation pathways (e.g., hydrolysis, photolysis) using software like Gaussian or GROMACS. Compare with analogs like 3-(3,4-Dichlorophenyl)propanoic acid (CAS 25173-68-6) to predict half-lives in aqueous environments .

- Quantitative Structure-Activity Relationship (QSAR): Use descriptors like logP (estimated ~2.8) and topological polar surface area (TPSA ~57 Ų) to predict bioaccumulation or ecotoxicity. Validate against experimental data from similar chlorinated phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.